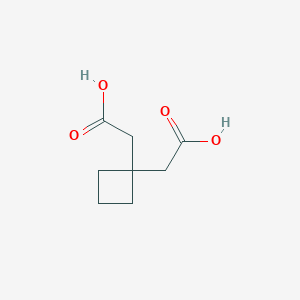
2,2'-(Cyclobutane-1,1-diyl)diacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,2’-(Cyclobutane-1,1-diyl)diacetic acid” is a chemical compound with the molecular formula C8H12O4 . It has a molecular weight of 172.17800 . The compound is also known by other names such as 1,1-Bis(carboxymethyl)cyclobutan, cyclobutane-1,1-diacetic acid, Cyclobutan-1,1-diessigsaeure, and Cyclobutan-1,1-diyl-diessigsaeure .
Synthesis Analysis
The synthesis of “2,2’-(Cyclobutane-1,1-diyl)diacetic acid” involves several steps . The synthetic route involves the use of precursors such as 2,2’- (cyclobuta… CAS#:1073-90-1, 1,1-Cyclobutane… CAS#:4415-73-0, and 1,1-Cyclobutane… CAS#:22308-09-4 . The synthesis process has been documented in patents such as WO2013/116682 A1, 2013 .
Molecular Structure Analysis
The molecular structure of “2,2’-(Cyclobutane-1,1-diyl)diacetic acid” is represented by the formula C8H12O4 . The exact mass of the molecule is 172.07400 .
Chemical Reactions Analysis
The chemical reactions involving “2,2’-(Cyclobutane-1,1-diyl)diacetic acid” are complex and involve several steps . These reactions involve the use of various catalysts and reagents, and the formation of different intermediates .
Aplicaciones Científicas De Investigación
Chemical Synthesis of Cyclobutane-containing Natural Products
Cyclobutanes are widely distributed in a large class of natural products featuring diverse pharmaceutical activities and intricate structural frameworks . The [2+2] cycloaddition is the primary and most commonly used method for synthesizing cyclobutanes . This method has been applied in the chemical synthesis of selected cyclobutane-containing natural products over the past decade .
Building Blocks in Medicinal Chemistry
Cyclobutane motifs serve as crucial synthetic building blocks and functional groups in the modulation and design of structures in medicinal chemistry . Many pharmaceuticals have incorporated cyclobutane motifs to enhance clinical efficacy and improve ADMET properties .
Development of New Drugs
In 2012, Pfizer successfully launched Xeljanz, a medication targeting the JAK1/JAK3 receptors for the treatment of rheumatoid arthritis . Abrocitinib, a sulphonamide derivative approved by FDA for marketing in 2023, was developed by replacing the piperidine structure in Xeljanz with a 1,3-disubstituted cyclobutane structure .
Thermally Recyclable/Degradable Materials
The cyclobutane ring in “2,2’-(Cyclobutane-1,1-diyl)diacetic acid” was found to be cleaved upon heating, making it a promising building block for thermally recyclable/degradable materials .
Polymer Construction
The spatial orientation and distance of the two carboxylic acid groups in “2,2’-(Cyclobutane-1,1-diyl)diacetic acid” makes it suitable for polymer construction .
Mecanismo De Acción
Biochemical Pathways
The biochemical pathways affected by 2,2’-(Cyclobutane-1,1-diyl)diacetic acid are not well defined. Given the compound’s structure, it may potentially interact with pathways involving carboxylic acid metabolites. This is purely speculative and requires further investigation .
Pharmacokinetics
As a result, the impact of these properties on the compound’s bioavailability is currently unknown .
Action Environment
Factors such as pH, temperature, and the presence of other compounds could potentially affect its activity .
Propiedades
IUPAC Name |
2-[1-(carboxymethyl)cyclobutyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-6(10)4-8(2-1-3-8)5-7(11)12/h1-5H2,(H,9,10)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AONQUGXTXFELHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC(=O)O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595716 |
Source


|
| Record name | 2,2'-(Cyclobutane-1,1-diyl)diacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-(Cyclobutane-1,1-diyl)diacetic acid | |
CAS RN |
1075-98-5 |
Source


|
| Record name | 2,2'-(Cyclobutane-1,1-diyl)diacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[1-(carboxymethyl)cyclobutyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

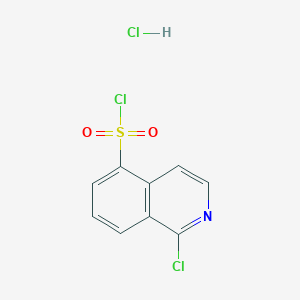

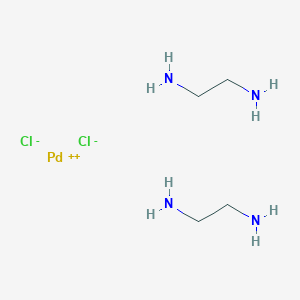
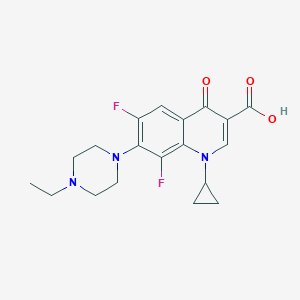

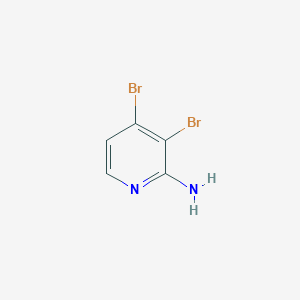
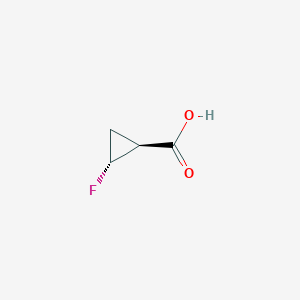
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-6-aminohexanamide](/img/structure/B174440.png)

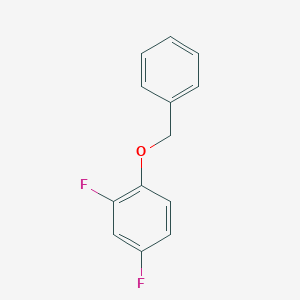
![5-Chloro-7-methylimidazo[1,2-A]pyrimidine](/img/structure/B174447.png)

![(1,1-Dioxidobenzo[b]thiophen-2-yl)methyl (2,5-dioxopyrrolidin-1-yl) carbonate](/img/structure/B174455.png)
